4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Catalog No.
S3564844
CAS No.
656800-67-8
M.F
C13H13BrO
M. Wt
265.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H...

CAS Number

656800-67-8

Product Name

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

IUPAC Name

4-bromo-2-methyl-3,5,6,7-tetrahydro-2H-s-indacen-1-one

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

InChI

InChI=1S/C13H13BrO/c1-7-5-10-11(13(7)15)6-8-3-2-4-9(8)12(10)14/h6-7H,2-5H2,1H3

InChI Key

CIHJCNMNDZBXBD-UHFFFAOYSA-N

SMILES

CC1CC2=C(C1=O)C=C3CCCC3=C2Br

Canonical SMILES

CC1CC2=C(C1=O)C=C3CCCC3=C2Br

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is an organic compound that falls within the indacene family, characterized by its polycyclic aromatic structure. The compound's molecular formula is C13H13BrOC_{13}H_{13}BrO, and it possesses a molecular weight of approximately 239.15 g/mol. The inclusion of bromine and methyl substituents in its structure contributes to its distinctive chemical properties and potential reactivity, making it a subject of interest in various scientific fields, including materials science and medicinal chemistry .

  • Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to different derivatives.
  • Cyclization and Rearrangement: The indacene core may undergo cyclization or rearrangement reactions to generate new polycyclic structures .

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

The biological activity of 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is under investigation for its potential pharmacological properties. Preliminary studies suggest that it may interact with various biological targets, potentially modulating enzyme activities or receptor functions. Such interactions could pave the way for its use in drug development or as a biochemical probe.

Synthetic Routes

The synthesis of 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one typically involves several steps:

  • Bromination: Introduction of the bromine atom into the indacene framework using bromine or N-bromosuccinimide under controlled conditions.
  • Methylation: Methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate.
  • Cyclization: Formation of the tetrahydro-s-indacen-1(5H)-one core through cyclization reactions, often catalyzed by acids or bases .

Industrial Production Methods

In industrial settings, optimization of the synthetic route is crucial to maximize yield and purity while minimizing costs and environmental impact. Techniques may include continuous flow reactors and advanced purification methods aligned with green chemistry principles.

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one has potential applications across various fields:

  • Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  • Biology: May serve as a precursor in developing bioactive compounds.
  • Medicine: Exploration for pharmacological properties could lead to new drug candidates.
  • Industry: Potential use in producing advanced materials like organic semiconductors or polymers .

Several compounds share structural similarities with 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Differences
2-Methyl-2,3-dihydro-s-indacen-1(5H)-oneLacks bromineMore saturated structure
4-Bromo-2-methylindaneSimple indane structureNo tetrahydro configuration
4-Bromo-6,7-dimethylindoleIndole structureContains nitrogen instead of carbon
4-Bromo-2-isobutylindan-1-oneIsobutyl group instead of methylDifferent substituent effects

The unique combination of bromine and methyl groups in 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one contributes to its distinct chemical reactivity and potential biological activity compared to these similar compounds .

XLogP3

3.8

Dates

Modify: 2023-08-20

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